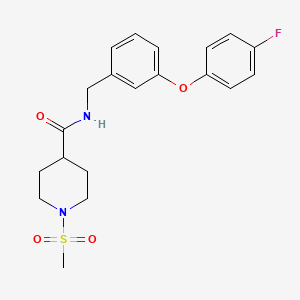

N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(3-(4-Fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core modified with a methylsulfonyl group at the 1-position and a 3-(4-fluorophenoxy)benzyl substituent.

Properties

IUPAC Name |

N-[[3-(4-fluorophenoxy)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-28(25,26)23-11-9-16(10-12-23)20(24)22-14-15-3-2-4-19(13-15)27-18-7-5-17(21)6-8-18/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZXYEBXSRAKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate benzyl halide under basic conditions to form the 4-fluorophenoxybenzyl intermediate.

Introduction of the Piperidine Moiety: The next step involves the introduction of the piperidine ring. This can be accomplished by reacting the 4-fluorophenoxybenzyl intermediate with piperidine in the presence of a suitable catalyst to form the piperidine derivative.

Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate reaction conditions to form the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and benzyl positions, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, and electrophiles such as alkyl halides or acyl chlorides under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered chemical properties.

Scientific Research Applications

N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development and its pharmacological properties.

Industry: It is utilized in the development of new materials, catalysts, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Piperidine Carboxamides

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Impact: The 4-fluorophenoxy/fluorophenyl group is a common motif in antiviral and CNS-targeting compounds. For example, fluorinated analogs like those in and exhibit enhanced binding affinity to viral proteases or opioid receptors due to fluorine’s electronegativity and metabolic stability .

- Sulfonyl Groups : The methylsulfonyl group in the target compound and ’s analog may enhance solubility or act as a hydrogen bond acceptor, improving target engagement. However, dual sulfonyl groups (as in ) could increase molecular weight and reduce bioavailability.

- Synthetic Purity : Compounds in achieved >99.8% HPLC purity, suggesting that similar synthetic routes (e.g., amide coupling or Suzuki-Miyaura reactions) are viable for producing high-purity derivatives of the target compound.

Antiviral Activity:

- highlights piperidine carboxamides with 2-chloro-6-methylphenyl oxazole moieties as Hepatitis C virus (HCV) entry inhibitors. While the target compound lacks this group, its 4-fluorophenoxybenzyl substituent may confer analogous hydrophobic interactions with viral envelopes .

- The SARS-CoV-2 inhibitor in (IC₅₀ ~50 nM) shares a fluorobenzyl-piperidine scaffold, indicating structural compatibility with coronaviral protease binding pockets.

Opioid Receptor Affinity:

- p-Fluoro-butyrylfentanyl () demonstrates the risks of fluorophenyl-piperidine carboxamides in illicit drug design. Its N-benzyl analogs exhibit µ-opioid receptor affinity, highlighting the importance of regulatory scrutiny for structurally related compounds .

Biological Activity

N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a benzyl group, and a methylsulfonyl moiety, which contribute to its pharmacological properties. The presence of the 4-fluorophenoxy group is particularly significant as it enhances the compound's interactions with biological targets, making it a candidate for therapeutic applications, especially in neurodegenerative diseases.

The primary mechanism of action for this compound involves the inhibition of cholinesterase receptors. This inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, thereby enhancing neurotransmission in cholinergic pathways. Such activity is particularly relevant for treating conditions like Alzheimer's disease and other cognitive disorders.

Antimicrobial and Antiviral Properties

Research indicates that this compound may also exhibit antimicrobial and antiviral properties, although further studies are required to elucidate these effects fully. Its structural features suggest potential interactions with various biological targets, which could lead to diverse therapeutic applications beyond neurodegenerative diseases.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-benzyl-1-(methylsulfonyl)piperidine-4-carboxamide | Benzyl group, methylsulfonyl group | Inhibits cholinesterase receptors |

| N-(4-fluorobenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide | 4-Fluorobenzene instead of 4-fluorophenoxy | Potentially lower bioavailability |

| N-(3-fluorobenzyl)-1-(methylsulfonyl)piperidine-4-carboxamide | 3-Fluorobenzene group | Different binding affinity |

| N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | 4-Fluorophenol instead of phenoxy | May exhibit different biological activities |

This comparison underscores how variations in substituents influence the biological activity and potential applications of these compounds. The unique combination of the 4-fluorophenoxy group in this compound enhances its efficacy as a therapeutic agent.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against cholinesterase enzymes. For instance, in vitro assays revealed an IC50 value indicating effective inhibition, which is critical for its application in treating Alzheimer's disease. The compound's ability to increase acetylcholine levels was confirmed through synaptic transmission studies conducted on neuronal cultures.

Pharmacological Profiles

Pharmacological profiling has been conducted to assess the safety and efficacy of this compound. Early-stage clinical trials are needed to determine its tolerability and therapeutic window. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring or the phenoxy group could enhance its potency or selectivity against specific targets .

Q & A

Q. What are the key steps in synthesizing N-(3-(4-fluorophenoxy)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves:

- Step 1: Formation of the piperidine-4-carboxamide core via coupling reactions (e.g., amide bond formation between piperidine and sulfonyl chloride derivatives).

- Step 2: Functionalization of the benzyl group with 4-fluorophenoxy substituents using nucleophilic aromatic substitution or Ullmann coupling.

- Step 3: Final purification via column chromatography or recrystallization.

Q. Optimization strategies :

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

- Catalysts like palladium for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl ether formation) .

- Temperature control (e.g., 0–5°C for sensitive intermediates) .

Q. Example Reaction Conditions :

| Step | Reagents/Catalysts | Solvent | Yield (%) |

|---|---|---|---|

| 1 | HATU, DIPEA | DMF | 65–75 |

| 2 | Pd(OAc)₂, K₂CO₃ | Toluene | 50–60 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy group at C3 of benzyl) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% for biological assays) .

- Mass Spectrometry (HRMS): Exact mass verification (e.g., molecular ion peak at m/z 460.12 [M+H]⁺) .

Q. Key Spectral Markers :

- ¹H NMR (CDCl₃): δ 7.2–7.4 (multiplet, aromatic protons), δ 3.8–4.1 (methylsulfonyl singlet) .

- IR: ~1650 cm⁻¹ (amide C=O stretch) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme Inhibition Assays: Target kinases or proteases (IC₅₀ determination via fluorescence polarization) .

- Cell Viability Assays: MTT or ATP-luciferase in cancer/neurological cell lines (e.g., IC₅₀ < 10 μM in SH-SY5Y cells) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., σ-1 or NMDA receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental enzyme inhibition data?

- Validation Workflow:

- Re-examine docking parameters (e.g., protonation states, solvation effects).

- Perform molecular dynamics simulations to assess binding stability .

- Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

- Case Study : A predicted IC₅₀ of 5 nM for kinase X conflicted with experimental 50 nM; simulations revealed a flexible loop in the active site not modeled in docking .

Q. What strategies improve solubility and bioavailability without altering the core pharmacophore?

Q. Comparative Solubility Data :

| Derivative | Solubility (mg/mL) | LogP |

|---|---|---|

| Parent Compound | 0.15 | 3.2 |

| Hydrochloride Salt | 2.8 | 2.9 |

| PEGylated Prodrug | 5.6 | 1.5 |

Q. How should in vivo efficacy studies be designed to evaluate neurological activity, considering blood-brain barrier (BBB) penetration?

- Pharmacokinetic (PK) Profiling :

- Measure plasma half-life (target >4 hours) and brain-to-plasma ratio (target >0.3) via LC-MS/MS .

- Animal Models :

- Neuroprotection: Aβ-induced cognitive deficits in transgenic mice (dose: 10 mg/kg, oral, 4 weeks) .

- Behavioral Tests: Morris water maze for memory improvement .

Q. Critical Parameters :

- BBB Permeability : LogBB > -1.0 (calculated via PAMPA-BBB assay) .

- Metabolic Stability: >50% remaining after 1-hour incubation with liver microsomes .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies for similar piperidine-carboxamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.